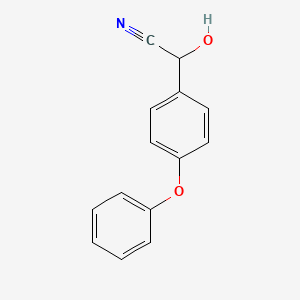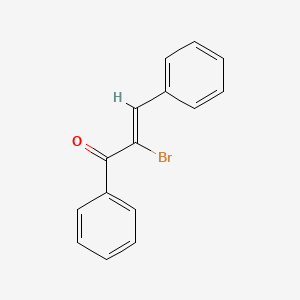
3-(5-Chloro-2-methylphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-2-methylphenyl)piperidine is an organic compound with the molecular formula C12H16ClN. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features a chloro and methyl substituent on the phenyl ring, which is attached to the piperidine ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylbenzaldehyde and piperidine.
Condensation Reaction: The aldehyde group of 5-chloro-2-methylbenzaldehyde reacts with piperidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced, often using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
3-(5-Chloro-2-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can be achieved using strong reducing agents, potentially modifying the piperidine ring or the phenyl substituents.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of substituted phenylpiperidine derivatives.
科学研究应用
3-(5-Chloro-2-methylphenyl)piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(5-Chloro-2-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The piperidine ring may interact with active sites of enzymes, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
- 3-(2-Chlorophenyl)piperidine
- 3-(4-Chlorophenyl)piperidine
- 3-(2-Methylphenyl)piperidine
Uniqueness
3-(5-Chloro-2-methylphenyl)piperidine is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This configuration can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups can influence the compound’s overall electronic properties, making it a valuable subject for further research.
属性
分子式 |
C12H16ClN |
|---|---|
分子量 |
209.71 g/mol |
IUPAC 名称 |
3-(5-chloro-2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
InChI 键 |
XBGZKIDXBLSDPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)C2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12092034.png)
![Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-](/img/structure/B12092040.png)
![6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B12092044.png)
![Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-](/img/structure/B12092047.png)

![1-[(2-Bromo-5-fluorophenyl)methyl]azetidine](/img/structure/B12092063.png)

![1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12092077.png)

![4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid](/img/structure/B12092092.png)
